![molecular formula C6H8BrNOS B1344341 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol CAS No. 879488-37-6](/img/structure/B1344341.png)
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Overview
Description
“2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C6H8BrNOS. It has a molecular weight of 222.1 .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group. The thiazole ring is substituted at the 5-position with a bromine atom .
Physical And Chemical Properties Analysis
The boiling point of “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” is predicted to be 272.6±20.0 °C. Its density is predicted to be 1.632±0.06 g/cm3. The pKa value is predicted to be 12.87±0.29 .
Scientific Research Applications
Drug Development
Thiazole, the core structure in “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol”, has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents . Molecules containing a thiazole ring behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Anticancer Activity
Voreloxin, a molecule containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This suggests potential anticancer applications for “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol”.
Antibacterial Activity
The antibacterial efficacy of freshly synthesized imidazotriazole-incorporated thiazoles was investigated against a spectrum of microbiological species . The synthesis was afforded by the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidant agents . This suggests that “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” could potentially be used in antioxidant research.
Analgesic and Anti-inflammatory Activities
Certain thiazole compounds have shown significant analgesic and anti-inflammatory activities . This indicates a potential application of “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” in pain and inflammation management.
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” could be used in the development of new antimicrobial and antifungal agents.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHVMHSSQOPBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627710 | |
Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
879488-37-6 | |
Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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